6-Chloro-5-fluoropyridin-3-amine
Overview
Description
6-Chloro-5-fluoropyridin-3-amine is a chemical compound with the linear formula C5H4ClFN2 . It is used in the preparation of nonpeptide inhibitors of measles virus entry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H4ClFN2 . The molecular weight of this compound is 112.11 .Chemical Reactions Analysis
The reactions of this compound include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution . The course of the reaction depends on the nature of the pyridine rings and bases employed .Scientific Research Applications
Chemoselective Amination
Research by Stroup et al. (2007) highlights the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, leading to products with potential utility in pharmaceutical development. This study emphasizes the selective substitution reactions facilitated by palladium catalysis, providing a pathway to synthesize compounds related to 6-Chloro-5-fluoropyridin-3-amine under specific conditions Stroup, Szklennik, Forster, & Serrano-Wu, 2007.
Synthesis of Novel Herbicides
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method provided access to structures of interest as potential herbicides, highlighting the role of this compound derivatives in the development of new agrochemicals Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015.
Mechanistic Studies
Zhi-yuan (2010) conducted a study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, involving amine and hydroxy substitution. This research provides insights into the mechanistic aspects of reactions involving this compound derivatives, contributing to a deeper understanding of their chemical behavior Zhi-yuan, 2010.
Catalyst-Free Amination
Abel et al. (2015) explored the catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines. This study demonstrates the potential for synthesizing N-(pyridin-2-yl) derivatives under catalyst-free conditions, offering an efficient and chemoselective approach to modify this compound and its derivatives Abel, Grigorova, Averin, Maloshitskaya, Popov, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2015.
Safety and Hazards
Mechanism of Action
Target of Action
Fluorinated pyridines, a category to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.26 .
Properties
IUPAC Name |
6-chloro-5-fluoropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMBQGWYYGRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721422 | |
Record name | 6-Chloro-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-83-3 | |
Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256806833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-fluoropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Chloro-5-fluoro-3-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3HYZ3CU8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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